molecular formula C17H11F3N2O2 B3241406 Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 14628-11-6

Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B3241406
CAS No.: 14628-11-6
M. Wt: 332.28 g/mol
InChI Key: FNCZRSHUQASZJD-UHFFFAOYSA-N
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Description

Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, also known as TFPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPQC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.

Mechanism of Action

Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing endocannabinoid levels in the body, this compound has been shown to have analgesic (pain-relieving) effects, as well as anxiolytic (anti-anxiety) and antidepressant effects. This compound has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in lab experiments is its potency as an inhibitor of FAAH. This allows for precise control over endocannabinoid levels in the body, which can be useful in studying the physiological effects of these compounds. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects on other enzymes.

Future Directions

There are many potential future directions for research on Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. One area of interest is in the development of more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential. Another area of interest is in the study of the physiological effects of endocannabinoids and their potential therapeutic applications in a variety of diseases, including pain, anxiety, and depression. Finally, there is a need for further research into the potential off-target effects of this compound and other FAAH inhibitors, in order to better understand their safety and potential side effects.
Conclusion
This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which has potential therapeutic applications in the treatment of pain, anxiety, and depression. This compound has been extensively studied for its effects on the endocannabinoid system, and has been shown to have a variety of physiological effects. While there are some limitations to its use in lab experiments, this compound has potential for further research and development in the future.

Scientific Research Applications

Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been shown to increase endocannabinoid levels in the body, which has potential therapeutic applications in the treatment of pain, anxiety, and depression.

Properties

IUPAC Name

quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-7-13(10-12)22-16(23)24-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCZRSHUQASZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14628-11-6
Record name 8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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